molecular formula C11H8N6 B13869180 4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridazine

4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridazine

Cat. No.: B13869180
M. Wt: 224.22 g/mol
InChI Key: YMOPGVCVNRDBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridazine is a heterocyclic compound that features a unique structure combining pyridine, triazole, and pyridazine rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form 4-(hydrazinyl)pyridine, which is then reacted with 4-cyanopyridine in the presence of a base to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridazine compounds with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridazine is unique due to its combination of pyridine, triazole, and pyridazine rings, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H8N6

Molecular Weight

224.22 g/mol

IUPAC Name

4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridazine

InChI

InChI=1S/C11H8N6/c1-4-12-5-2-8(1)10-15-11(17-16-10)9-3-6-13-14-7-9/h1-7H,(H,15,16,17)

InChI Key

YMOPGVCVNRDBSW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=NN2)C3=CN=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.